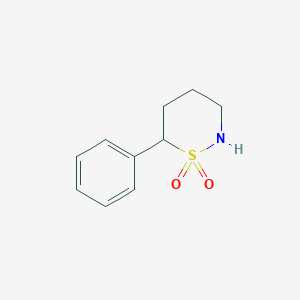

6-Phenyl-1,2-thiazinane 1,1-dioxide

Descripción general

Descripción

“6-Phenyl-1,2-thiazinane 1,1-dioxide” is a heterocyclic compound . Thiazines, the group of compounds it belongs to, are largely unexplored for their pharmacological activities . They are known to be biologically active and play an important role in the treatment of various diseases .

Synthesis Analysis

Thiazine derivatives can be synthesized through various methods . For instance, one method involves the cyclization of 1H-benzimidazole-2-thione with 1,3-dibromopropane in refluxing EtOH in the presence of Et3N . Another method involves treating 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride in acetonitrile, resulting in the formation of an intermediate salt of bis(1,2)dithiolo(1,4)thiazine chloride .

Molecular Structure Analysis

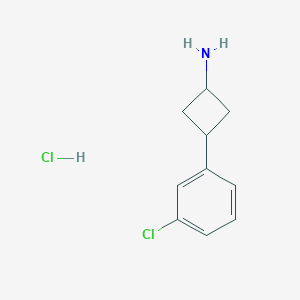

The molecular formula of “6-Phenyl-1,2-thiazinane 1,1-dioxide” is C10H13NO2S . It is a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur .

Chemical Reactions Analysis

Thiazine derivatives are known to undergo various chemical reactions . For example, 1,2-benzothiazine derivatives have been shown to be useful in treating hypertension and as endothelial antagonists .

Aplicaciones Científicas De Investigación

Anti-HIV Activity

Thiazinanes and their derivatives, including 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, have been shown to have anti-HIV activity . This mechanism could potentially be used as an anti-AIDS treatment .

Analgesic Activity

Certain thiazinane derivatives, such as (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate, have shown analgesic activity .

Antibiotic Activity

Cephradine, a derivative of thiazinane, has been used as an antibiotic . It contains a 1,3-thiazine skeleton, which is an important structural motif in natural products .

Anticoagulant Activity

Chlormezanone, another derivative of thiazinane, has been utilized as an anticoagulant .

Luminescence Enhancement

Thiazinthione-based ligands have been used to enhance the circularly polarized luminescence (CPL) of chiral Ag6 nanoclusters . This has potential applications in advanced information processing, chiral optoelectronic devices, and chiral biosensing .

Drug Development

Thiazinane derivatives have been used in the development of various drugs for the treatment of a variety of diseases . The structure of thiazinane allows for a wide range of modifications, making it a versatile compound in drug development .

Mecanismo De Acción

Target of Action

Thiazinane derivatives, a class of compounds to which 6-phenyl-1,2-thiazinane 1,1-dioxide belongs, have been shown to have a wide range of biological activities .

Mode of Action

Thiazinane derivatives have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiazinane derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazinane derivatives have been shown to have a wide range of biological activities, suggesting diverse molecular and cellular effects .

Direcciones Futuras

Propiedades

IUPAC Name |

6-phenylthiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13)10(7-4-8-11-14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQXWTHWFCXYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(S(=O)(=O)NC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-1,2-thiazinane 1,1-dioxide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565074.png)

![(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2565075.png)

![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-acetamido-N-methylbenzamide](/img/structure/B2565079.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2565084.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B2565088.png)

![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)

![N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2565095.png)

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2565097.png)